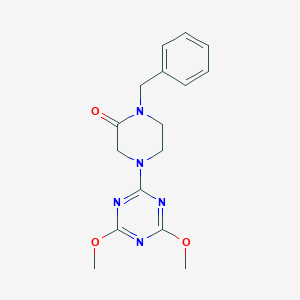![molecular formula C14H21N3O2S B6438797 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane CAS No. 2549030-05-7](/img/structure/B6438797.png)
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane, also known as CPPD, is an organic compound with a wide range of uses in the field of scientific research. CPPD is a cyclic organic compound that is composed of a sulfonyl group and a pyridin-3-ylmethyl group connected to a 1,4-diazepane ring. The presence of the two functional groups makes CPPD an interesting compound for researchers and scientists, as it can be used as a starting material for synthesizing other compounds. CPPD has been used in a variety of scientific research applications and is known to have biochemical and physiological effects on living organisms.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane has a wide range of applications in scientific research. It has been used in the synthesis of novel organic compounds and as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is not fully understood. However, it is believed that the presence of the sulfonyl group and the pyridin-3-ylmethyl group in 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane allow it to interact with other molecules and form complexes. This can lead to the formation of new compounds or the inhibition of certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane are not fully understood. However, it is known that 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane can interact with various enzymes and proteins in the body and can affect their activity. It has also been shown to have an inhibitory effect on certain biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane in laboratory experiments has several advantages. It is a relatively stable compound, is relatively easy to synthesize, and is relatively inexpensive. However, there are also some limitations to its use in laboratory experiments. For example, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is a relatively weak ligand, which can make it difficult to use in certain types of reactions.
Zukünftige Richtungen
Given the wide range of applications of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane in scientific research, there are many potential future directions for its use. For example, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop novel drugs and therapies for a variety of diseases and conditions. It could also be used to develop new catalysts and ligands for use in organic synthesis. In addition, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop new materials for use in various industrial processes. Finally, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop new methods for the detection and quantification of various molecules.
Synthesemethoden
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane can be synthesized in a three-step process. The first step involves the reaction of 1-chloro-3-methyl-2-cyclopropanesulfonyl chloride with pyridine to form cyclopropanesulfonyl pyridine. The second step involves the reaction of cyclopropanesulfonyl pyridine with sodium methoxide to form 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane. The third step involves the reaction of 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane with pyridin-3-ylmethyl chloride to form 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-4-5-14)17-8-2-7-16(9-10-17)12-13-3-1-6-15-11-13/h1,3,6,11,14H,2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGVHOHRAJUYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)
![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)
![5-methoxy-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438751.png)
![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)
![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)
![4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438782.png)
![4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6438788.png)
![1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B6438795.png)
![5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438809.png)
![4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438815.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438818.png)
